molecular formula C6H16N2S B6235117 2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol CAS No. 87145-32-2

2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol

Cat. No.: B6235117
CAS No.: 87145-32-2
M. Wt: 148.3
InChI Key:
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Description

2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol is an organic compound with the molecular formula C6H16N2S It is a thiol derivative, characterized by the presence of both amine and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol typically involves the reaction of 2-(dimethylamino)ethylamine with ethylene sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3)2NCH2CH2NH2+(CH2CH2)S(CH3)2NCH2CH2NHCH2CH2SH(CH_3)_2NCH_2CH_2NH_2 + (CH_2CH_2)S \rightarrow (CH_3)_2NCH_2CH_2NHCH_2CH_2SH (CH3​)2​NCH2​CH2​NH2​+(CH2​CH2​)S→(CH3​)2​NCH2​CH2​NHCH2​CH2​SH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like distillation and crystallization may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol involves its interaction with molecular targets through its amine and thiol groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, influencing their activity. The thiol group, in particular, can form disulfide bonds, which are crucial in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethanol: Similar in structure but lacks the thiol group.

    2-(dimethylamino)ethylamine: Contains an additional amine group but no thiol group.

    2-(dimethylamino)ethanethiol: Similar but with different substitution patterns.

Uniqueness

2-{[2-(dimethylamino)ethyl]amino}ethane-1-thiol is unique due to the presence of both amine and thiol groups, which confer distinct reactivity and functionality. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

87145-32-2

Molecular Formula

C6H16N2S

Molecular Weight

148.3

Purity

95

Origin of Product

United States

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